Nicofurate

Beschreibung

Contextualization of Nicofurate within Pharmaceutical Research Landscape

Within the broader pharmaceutical research landscape, this compound is classified primarily as a vasodilator and an antilipidemic agent nih.govmedkoo.commedkoo.com. This dual classification indicates its potential utility in addressing conditions related to cardiovascular health and lipid metabolism. The "nic-" stem in its name signifies its relationship to nicotinic acid derivatives, a class of compounds often explored for their effects on lipid profiles and vascular function nih.govantibodysociety.org. Its designation as an International Nonproprietary Name (INN) further underscores its formal recognition in global pharmaceutical nomenclature, facilitating clear communication and identification in research and clinical documentation nih.govnih.govgoogleapis.comreddit.com.

Table 1: Key Pharmacological Classifications of this compound

| Classification | Description |

| Vasodilator | An agent that causes widening of blood vessels, increasing blood flow. nih.govmedkoo.commedkoo.com |

| Antilipidemic | An agent that lowers lipid levels in the blood. nih.govmedkoo.commedkoo.com |

Historical Trajectories and Key Milestones in this compound Research

The historical trajectory of this compound research, while not marked by widely publicized singular discoveries, is evident through its consistent presence in various pharmaceutical and patent databases. Its inclusion in International Nonproprietary Names (INN) lists, dating back to at least 2004 and appearing in more recent updates, suggests a sustained period of consideration within drug development programs nih.govantibodysociety.orggoogleapis.comreddit.com. Furthermore, this compound is listed in patents related to "advanced drug development and manufacturing," indicating its involvement in the exploration of drug formulation, screening, and delivery technologies googleapis.comjustia.comgoogle.comgoogle.comgoogleapis.comgoogleapis.comepo.orggoogle.com. For instance, it has been identified as a compound considered in methods for estimating binding selectivities of chemicals to receptors, a fundamental aspect of drug discovery and development epo.orggoogle.com. Its appearance in such contexts suggests that research has encompassed aspects of its chemical properties, potential interactions, and integration into broader therapeutic strategies. The status of this compound as an "investigational" compound in some databases implies that its research journey may involve ongoing studies to fully elucidate its therapeutic potential or to overcome developmental challenges .

Identification of Contemporary Research Gaps and Scholarly Imperatives

Despite its established classification as a vasodilator and antilipidemic agent and its recognition as an INN, detailed public information specifically outlining contemporary research gaps and scholarly imperatives for this compound is limited. Its "investigational" status suggests that there may be unaddressed questions regarding its full pharmacological profile, optimal applications, or pathways for further development . The broader pharmaceutical research landscape continually seeks to understand the precise mechanisms of action of compounds, their comparative efficacy, and their potential in novel therapeutic strategies. For compounds like this compound, which are recognized but may not have reached widespread clinical application, scholarly imperatives often revolve around deeper mechanistic studies, exploration of new indications, or the development of improved delivery systems to enhance bioavailability or target specificity. Future research may focus on clarifying the specific pathways through which this compound exerts its vasodilatory and antilipidemic effects, identifying patient populations that might benefit most from its properties, or investigating its potential in combination therapies.

Eigenschaften

CAS-Nummer |

4397-91-5 |

|---|---|

Molekularformel |

C35H28N4O11 |

Molekulargewicht |

680.6 g/mol |

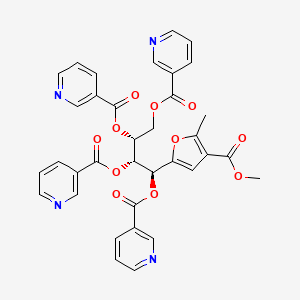

IUPAC-Name |

[(2R,3R,4S)-4-(4-methoxycarbonyl-5-methylfuran-2-yl)-2,3,4-tris(pyridine-3-carbonyloxy)butyl] pyridine-3-carboxylate |

InChI |

InChI=1S/C35H28N4O11/c1-21-26(35(44)45-2)15-27(47-21)29(49-33(42)24-9-5-13-38-18-24)30(50-34(43)25-10-6-14-39-19-25)28(48-32(41)23-8-4-12-37-17-23)20-46-31(40)22-7-3-11-36-16-22/h3-19,28-30H,20H2,1-2H3/t28-,29-,30-/m1/s1 |

InChI-Schlüssel |

BNYZXONJFQJYPC-IDZRBWSNSA-N |

SMILES |

CC1=C(C=C(O1)C(C(C(COC(=O)C2=CN=CC=C2)OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)C(=O)OC |

Isomerische SMILES |

CC1=C(C=C(O1)[C@H]([C@@H]([C@@H](COC(=O)C2=CN=CC=C2)OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)C(=O)OC |

Kanonische SMILES |

CC1=C(C=C(O1)C(C(C(COC(=O)C2=CN=CC=C2)OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)C(=O)OC |

Herkunft des Produkts |

United States |

Mechanistic Elucidation Research of Nicofurate at Molecular and Cellular Levels

Investigation of Molecular Targets and Binding Dynamics

Specific research identifying and characterizing the molecular targets of Nicofurate, as well as detailed studies on its binding affinity and selectivity, were not found in the search results. General information on how molecular targets are identified and how binding dynamics are studied for various compounds is available nih.govgoogle.com, but these principles are not applied to this compound within the scope of the conducted research.

No specific research directly linking this compound to tubulin polymerization as a primary target was identified. While the search results provide extensive information on tubulin and various tubulin inhibitors, including their mechanisms of action and effects on microtubule dynamics mdpi.combiorxiv.orgresearchgate.netpreprints.orgnih.gov, this compound is not mentioned in these contexts as a compound for which such studies have been conducted.

Information regarding the identification and characterization of any ancillary molecular targets for this compound was not found. The concept of identifying molecular targets is a general area of drug discovery research nih.gov, but specific applications to this compound are not detailed in the available information.

Specific data or studies detailing the binding affinity and selectivity of this compound to any biological targets were not retrieved. General principles of binding affinity and selectivity are well-established in biochemistry and pharmacology google.comnih.gov, with examples provided for other compounds nih.govnih.govyoutube.comfrontiersin.org, but not for this compound.

Identification and Characterization of Ancillary Molecular Targets

Cellular Pathway Modulation Investigations

Research specifically investigating how this compound modulates cellular pathways, including intracellular signaling cascades or its effects on gene expression and proteomic profiling, was not identified.

No specific research detailing this compound's interactions with intracellular signaling cascades was found. General information on various cellular signaling pathways, such as MAP kinase and PKC pathways, and their modulation by other compounds (e.g., nicotine) is available nih.govfrontlinegenomics.com, but this does not extend to this compound.

Studies specifically detailing the impact of this compound on gene expression or proteomic profiles were not found. While the methodologies and importance of gene expression and proteomic profiling in understanding biological processes and drug mechanisms are well-described fmi.ch, there are no reported findings for this compound in this regard.

Receptor-Ligand Interaction Research

The study of receptor-ligand interactions is fundamental to understanding the molecular and cellular mechanisms by which pharmaceutical substances exert their effects. These interactions dictate the specificity, affinity, and downstream signaling pathways activated by a compound, ultimately leading to its observed pharmacological actions nih.govbruker.com. High-affinity binding, saturation of binding sites, and the correlation between binding and a physiological response are key characteristics defining meaningful receptor-ligand interactions nih.gov.

The general principles of receptor-ligand interactions involve a ligand binding to a specific receptor, often inducing a conformational change that triggers a cellular response bruker.comscielo.org.mx. This process is critical for various biological functions, including neurotransmission and cellular signal transduction bruker.com. The potency of a ligand is directly influenced by its binding affinity to its target receptor bruker.com. While the therapeutic classification of this compound implies such interactions occur, the precise molecular targets and the quantitative aspects of its binding remain areas requiring further specific research to be comprehensively detailed.

Synthetic Methodologies and Derivatization Strategies for Nicofurate and Its Analogs

Chemical Synthesis Pathways and Optimization Research

Information pertaining to de novo synthetic approaches for Nicofurate is not explicitly detailed in the current search results. De novo synthesis typically refers to the construction of a complex molecule from simpler precursors. While this compound's complex structure suggests a multi-step synthetic process, the specific reaction sequences and key intermediates involved in its de novo preparation are not widely disclosed cbsa-asfc.gc.cahodoodo.com.

Research focused on advanced process chemistry and scalability for this compound manufacturing is not extensively reported in the available literature. Such research is crucial for industrial production, aiming to improve reaction efficiency, yield, purity, and environmental sustainability. The absence of specific data suggests that these details, if they exist, are likely proprietary or confined to specialized chemical engineering and manufacturing publications not captured by general scientific searches.

De Novo Synthetic Approaches

Combinatorial Synthesis and Library Generation for this compound Derivatives

Combinatorial synthesis is a powerful methodology in drug discovery, enabling the rapid creation of large libraries of chemically related compounds, or "analogs," which are then screened for desirable properties epo.orghodoodo.comgoogle.com. While this compound is listed as a chemical that could be part of such development processes, the specific application of combinatorial synthesis for generating libraries of this compound derivatives is not detailed in the available information. The general principle involves synthesizing numerous variations of a lead compound's structure to identify those with enhanced binding affinity or other desired characteristics epo.orghodoodo.comgoogle.com.

The following table illustrates the general concept of combinatorial library generation, though specific data for this compound derivatives is not available:

Table 1: Illustrative Combinatorial Synthesis Library Generation (General Concept)

| Component Type | Example Building Blocks (General) | Potential Variations |

| Core Scaffold | This compound (hypothetical) | Structural modifications to the furan (B31954) or pyridine (B92270) rings |

| R1 Substituent | Alkyl groups, Halogens | Chain length, branching, electronegativity |

| R2 Substituent | Amine groups, Carboxylic acids | Functional group diversity |

| Linker | Amide, Ester, Ether | Type of chemical bond, length |

Enzymatic and Biocatalytic Synthesis Research

The use of enzymatic or biocatalytic methods for the synthesis of this compound or its analogs is not explicitly described in the retrieved information. While patent literature broadly mentions "chemical synthesis or biological synthesis" in the context of advanced drug development, specific enzymatic pathways, biocatalysts, or detailed research findings on their application to this compound are not provided epo.orghodoodo.comgoogle.com. Biocatalysis offers advantages such as high selectivity and milder reaction conditions, but its specific implementation for this compound remains unreported in the public domain.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Nicofurate Derivatives

Rational Design and Directed Synthesis of Nicofurate Analogs

Rational design is a hypothesis-driven approach in drug discovery that leverages detailed knowledge of a molecule's structure and function to guide the synthesis of new analogs monash.educas.orgnih.govdergipark.org.tr. This approach contrasts with random screening by focusing on targeted modifications to specific regions of a molecule, aiming to improve its interaction with a biological target or enhance its physicochemical properties. In the context of this compound, rational design would involve:

Identification of Key Pharmacophoric Features: Analyzing the core this compound structure (which includes nicotinic acid and furan (B31954) moieties) to identify essential functional groups or spatial arrangements critical for its activity. For instance, studies on nitrofuran derivatives have shown the importance of the furan ring and nitro group for antitubercular activity aimspress.com. Similarly, the nicotinic acid part or the furan part of this compound could be crucial.

Targeted Modifications: Based on insights from SAR, specific chemical modifications (e.g., substitutions, additions, deletions) would be planned for various parts of the this compound scaffold. This could involve altering the furan ring, the ester linkages, or the nicotinic acid groups. For example, in rational design of enzymes for nicotine (B1678760) catabolism, amino acid alterations were performed to optimize enzyme specificity researchgate.netbiorxiv.org.

Directed Synthesis: The planned this compound analogs would then be synthesized using established chemical methods. This directed synthesis ensures that the modifications are precise and controlled, allowing for a clear correlation between structural changes and observed biological activity epo.orggoogle.com.

The iterative process of rational design involves synthesizing a series of analogs, evaluating their biological activity, and then using the new activity data to refine the understanding of the SAR, leading to further design and synthesis cycles.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Validation

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish mathematical relationships between the chemical structure of compounds (represented by molecular descriptors) and their biological activities nih.govnih.govnih.gov. This allows for the prediction of activities for untested compounds and provides insights into the structural requirements for optimal activity.

The development of QSAR models for this compound derivatives would typically involve:

Data Collection: Gathering a dataset of this compound derivatives (or structurally analogous compounds if this compound-specific data is limited) with experimentally determined biological activities (e.g., IC50, EC50 values).

Descriptor Calculation: Computing a wide array of molecular descriptors that quantitatively represent various aspects of the compounds' chemical structures. These can include:

Physicochemical descriptors: Such as lipophilicity (logP), molecular weight, molecular volume, and polar surface area. For example, QSAR studies on furanocoumarin derivatives found logP, molecular volume, and molecular surface area to be significantly related to inhibitory effects nih.gov.

Electronic descriptors: Such as HOMO/LUMO energies, electrostatic potentials, and partial charges. Electronic properties, including LUMO energy, have been shown to influence the activity of thiourea (B124793) derivatives atlantis-press.com.

Steric descriptors: Reflecting the shape and size of the molecules.

Topological descriptors: Describing the connectivity and branching of atoms. Nitrofuran QSAR studies utilized topological and structural fragment descriptors aimspress.com.

Model Construction: Employing statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) to build a mathematical model that correlates the calculated descriptors with the biological activity nih.govnih.govmdpi.com.

An example of a QSAR model might look like: Activity = C1 * Descriptor1 + C2 * Descriptor2 + ... + Cn * Descriptorn + Intercept

Where Activity is the predicted biological activity, Cn are coefficients, and Descriptorn are molecular descriptors.

Once a QSAR model is developed, the next critical step is to analyze and interpret the identified descriptors to understand their influence on the biological activity.

Identification of Influential Descriptors: The model highlights which descriptors are most significant in determining the activity. For instance, in QSAR studies of nitrofuran derivatives, descriptors from constitutional, functional, atom-centered fragments, topological, Galvez, and 2D autocorrelation classes were identified as important aimspress.com.

Interpretation of Relationships:

A positive coefficient for a descriptor (e.g., logP) might indicate that increased lipophilicity enhances activity.

A negative coefficient for a descriptor related to size might suggest that smaller molecules are more potent.

For nitrofuran derivatives, the presence of a furan ring substituted by a nitro group was found essential for antitubercular activity, and a minimum gap between sulfur and oxygen atoms was favorable aimspress.com.

Structural Insights: This analysis provides direct guidance for further chemical synthesis, indicating which parts of the this compound structure should be modified and in what manner to improve activity. For example, if a certain functional group contributes positively to activity, new analogs could be designed to incorporate or optimize that feature.

Development of Predictive Models

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling encompass a range of computer-based techniques used to simulate and analyze the structure, properties, and behavior of molecules at an atomic level nih.govnih.govnih.gov. These methods are indispensable in modern drug discovery for understanding molecular interactions and guiding compound design.

Molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the interactions between a ligand (like this compound or its derivatives) and its biological target (e.g., a protein receptor or enzyme).

Molecular Docking: This technique predicts the preferred orientation (binding pose) of a ligand when bound to a specific binding site on a target protein and estimates the binding affinity rsc.orggoogleapis.comscilit.com. For this compound derivatives, docking studies would involve:

Target Preparation: Obtaining the 3D structure of the target protein (e.g., from X-ray crystallography or homology modeling).

Ligand Preparation: Preparing the 3D structures of this compound derivatives.

Docking Algorithm: Running docking simulations to explore possible binding poses and calculate a docking score, which reflects the predicted binding strength. For example, docking studies on nitrofuran analogues predicted binding to nitroreductase aimspress.com.

Interaction Analysis: Identifying key amino acid residues in the binding site that interact with the this compound derivative (e.g., through hydrogen bonds, hydrophobic interactions, π-stacking).

Molecular Dynamics Simulations: While docking provides a static snapshot of the ligand-target complex, MD simulations provide insights into the dynamic behavior and stability of these interactions over time rsc.orggoogleapis.comgoogleapis.comnih.govnih.gov. For this compound derivatives, MD simulations would:

Simulate Complex Behavior: Simulate the movement of atoms and molecules in the ligand-target complex within a solvent environment over a period (nanoseconds to microseconds).

Assess Stability: Monitor the stability of the ligand-protein interactions, conformational changes in the protein or ligand, and the binding free energy, providing a more realistic picture of the binding event nih.gov.

Identify Critical Interactions: Reveal transient interactions or changes in binding modes that might not be apparent from static docking results. MD studies have been used to confirm the stability of ligand-protein interactions for various drug candidates dergipark.org.trmdpi.comnih.gov.

These are two primary strategies in computational drug design, often used in conjunction to optimize compounds.

Ligand-Based Design (LBDD): This approach is utilized when the 3D structure of the biological target is unknown or poorly characterized nih.govnih.gov. It relies on the chemical information of known active and inactive compounds to infer the structural requirements for activity. For this compound derivatives, LBDD principles would include:

Pharmacophore Modeling: Creating a 3D representation of the essential steric and electronic features that are necessary for a compound to bind to a target and elicit a biological response.

Shape-Based Screening: Identifying molecules from databases that have a similar shape to known active this compound derivatives, assuming that similar shapes will fit the target's binding site.

QSAR (as discussed above): Developing predictive models from a series of active and inactive compounds.

Structure-Based Design (SBDD): This approach is employed when the 3D structure of the biological target is available. It uses the structural information of the target to design new ligands that fit precisely into the binding site and optimize interactions. For this compound derivatives, SBDD principles would involve:

Visual Inspection and Manual Design: Chemists can visually analyze the binding site and manually design modifications to this compound to improve complementarity with the target.

De Novo Design: Generating new molecular structures from scratch within the binding site, which can then be synthesized as this compound analogs.

Virtual Screening: Docking large libraries of compounds (including this compound derivatives) into the target's binding site to identify potential binders.

Fragment-Based Drug Design: Identifying small chemical fragments that bind weakly to the target and then growing or linking these fragments to create more potent this compound-like compounds.

Both LBDD and SBDD are iterative processes that involve computational design, chemical synthesis, and biological testing to progressively optimize the properties of this compound derivatives.

Molecular Docking and Dynamics Simulations

Experimental Methodologies for SAR and SMR Elucidation

Elucidating the SAR and SMR of chemical compounds like this compound involves a combination of synthetic chemistry, biological assays, and computational approaches.

Synthetic Chemistry for Derivative Generation

A cornerstone of SAR studies is the systematic synthesis of a series of derivatives (analogs) of the parent compound. By introducing specific chemical modifications (e.g., changing functional groups, altering chain lengths, or modifying ring systems), researchers can observe the resulting changes in biological activity. This iterative process helps to map which parts of the molecule are essential for its activity and which can be modified to improve potency, selectivity, or pharmacokinetic properties.

Biological Assays

To assess the biological activity of the synthesized derivatives, a range of in vitro and, if applicable, in vivo assays are employed.

Enzyme Inhibition Assays: If the compound is hypothesized to target an enzyme, assays measuring the enzyme's activity in the presence and absence of the compound are performed to determine inhibition constants (e.g., IC₅₀, Kᵢ).

Receptor Binding Assays: For compounds interacting with receptors, binding assays (e.g., radioligand binding assays) quantify the affinity of the compound for its target.

Cell-Based Assays: These assays measure cellular responses (e.g., cell viability, proliferation, signaling pathway activation) to the compounds, providing insights into their cellular effects. For instance, antifungal activity can be determined by measuring the Minimum Inhibitory Concentration (MIC) against target organisms c19early.org.

Computational Methods

Computational tools play a significant role in modern SAR and SMR studies, especially Quantitative Structure-Activity Relationship (QSAR) modeling nih.govresearchgate.net.

QSAR Modeling: QSAR models use mathematical equations to correlate chemical structures with biological activity. This involves calculating molecular descriptors (e.g., physicochemical properties like lipophilicity, electronic properties, steric parameters) for a series of compounds and then using statistical methods such as multiple linear regression (MLR), artificial neural networks (ANN), or support vector machines (SVM) to build predictive models nih.govresearchgate.net. These models can predict the activity of new, unsynthesized compounds.

Molecular Docking: This technique predicts the preferred orientation of a ligand (the compound) when bound to a receptor or enzyme. It helps visualize potential binding sites and interactions (e.g., hydrogen bonds, hydrophobic interactions).

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules and their interactions over time. They can reveal conformational changes upon binding and the stability of ligand-target complexes, contributing to the understanding of the mechanism of action.

Structural Biology Techniques

To gain atomic-level understanding of SMR, techniques that reveal the 3D structure of the compound-target complex are crucial.

X-ray Crystallography: This technique provides high-resolution 3D structures of proteins and protein-ligand complexes, revealing precise binding modes and interactions nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can also provide structural information about molecules and their interactions in solution, including conformational changes upon ligand binding.

Analytical Techniques for SMR

Understanding the metabolic fate of a compound is integral to SMR, especially for prodrugs or compounds that undergo significant biotransformation.

High-Resolution Mass Spectrometry (HR-MS) and Tandem Mass Spectrometry (MS/MS): These techniques are used to identify and characterize metabolites, providing insights into metabolic pathways and the formation of active or inactive species.

Preclinical and in Vitro Experimental Model Systems in Nicofurate Research

In Vitro Systems for Pharmacological Evaluation

In vitro systems are fundamental to early-stage pharmacological evaluation, offering controlled environments to study cellular and molecular interactions.

Cell-Based Assays and High-Throughput Screening Platforms

Cell-based assays are crucial tools in drug discovery and development, enabling the analysis of various properties in living or fixed cells, such as cell growth, differentiation, apoptosis, and signal transduction nih.govbme.huctdbase.org. These assays provide biologically relevant data and can assess compound characteristics simultaneously, offering a more physiologically relevant context compared to biochemical assays bme.huctdbase.org. They have evolved from simple 2D monolayers to more complex multicellular 3D setups bme.hu.

High-throughput screening (HTS) platforms leverage automation, robotics, liquid handling devices, and sensitive detectors to rapidly test thousands to millions of chemical or biological compounds against a specific biological target or cellular phenotype wikipedia.orgnih.govnih.govnih.gov. HTS is instrumental in identifying potential "hits" that show binding or activity, guiding subsequent compound selection and early Structure-Activity Relationship (SAR) studies wikipedia.orgnih.gov. While cell-based assays and HTS are widely employed in drug discovery, specific experimental data detailing Nicofurate's performance or findings from cell-based assays or high-throughput screening platforms were not identified in the provided search results.

Organ-on-a-Chip and Microphysiological Systems Research

Organ-on-a-Chip (OoC) and Microphysiological Systems (MPS) are advanced in vitro platforms designed to mimic the complex structures, functions, and physiological responses of human organs or organ systems nih.govwikidata.orgmims.comresearchgate.netnih.govguidetopharmacology.orgiiab.me. These microfluidic devices contain living human cells that replicate organ-level physiology, including mechanical forces like peristalsis or breathing motions, and enable the study of disease mechanisms and the development of novel therapies nih.goviiab.menewdrugapprovals.orguni.lu. MPS offer a promising alternative to traditional animal models, especially in areas where animal physiology may not accurately reflect human responses, and are increasingly used for drug development and safety testing wikidata.orgresearchgate.netnih.goviiab.medrugbank.com.

Despite the growing importance of OoC and MPS in preclinical research, specific studies or detailed findings pertaining to this compound's investigation using these advanced systems were not found in the provided information.

Biochemical and Biophysical Characterization Studies

Biochemical and biophysical characterization studies are essential for understanding the molecular interactions and structural properties of compounds and their targets. These studies can elucidate how a compound binds to a protein, its affinity, and potential conformational changes. Techniques often include methods to measure binding affinity, structural stability, and enzymatic activity nih.govwikipedia.orgwikipedia.orgfishersci.ca.

In the context of this compound research, computational studies have provided insights into its potential interactions at a molecular level. Flexible docking simulations were performed to assess this compound's predicted binding affinity to the SARS-CoV-2 nsp16 2'-O-ribose methyltransferase (nsp16 2'-O-MTase) newdrugapprovals.org. The predicted binding affinity for this compound was reported to be in the range of -8.5 to -8.6. newdrugapprovals.org

Table 1: Predicted Binding Affinity of this compound in In Silico Studies

| Compound | Target | Predicted Binding Affinity (kcal/mol) | Reference |

| This compound | SARS-CoV-2 nsp16 2'-O-Methyltransferase | -8.5 to -8.6 | newdrugapprovals.org |

Ex Vivo Tissue Models for Investigating Biological Responses

Ex vivo tissue models involve the use of primary tissues harvested directly from an organism and maintained alive under artificial conditions for a limited period guidetopharmacology.orgresearchgate.netcenmed.comguidetopharmacology.org. These models bridge the gap between in vitro cell cultures and in vivo animal studies by preserving the complex cellular composition, morphology, and tissue architecture of the native organ guidetopharmacology.orgresearchgate.netguidetopharmacology.orgwikidoc.org. They allow researchers to study biological responses in a more physiologically relevant environment than cell cultures, enabling the investigation of drug effects, disease pathways, and regenerative processes within intact tissue researchgate.netcenmed.comguidetopharmacology.orgwikidoc.org. Ex vivo models can be used to evaluate parameters such as tissue penetration, distribution of compounds, and changes in inflammatory mediators or gene expression researchgate.netcenmed.com.

While ex vivo models offer significant advantages for understanding biological responses, specific research findings detailing the use of ex vivo tissue models in this compound research were not found in the provided search results.

Advanced In Silico Modeling and Simulation in Preclinical Assessment

Advanced in silico modeling and simulation play an increasingly vital role in preclinical assessment, particularly in drug discovery and development. These computational approaches utilize mathematical models and algorithms to predict molecular interactions, optimize compound structures, and simulate biological processes, thereby reducing the need for extensive experimental testing and accelerating research timelines uni.lu.

For this compound, in silico flexible docking simulations were conducted to evaluate its interaction with the SARS-CoV-2 nsp16 2'-O-MTase newdrugapprovals.org. These simulations predicted a binding affinity for this compound ranging from -8.5 to -8.6 kcal/mol, suggesting a potential interaction with this viral enzyme newdrugapprovals.org. In silico methods are valuable for identifying potential drug candidates and guiding further experimental validation.

Animal Models for Disease Pathophysiology and Mechanism Research (excluding efficacy/toxicity beyond mechanism)

Animal models are indispensable in biomedical research for investigating disease pathophysiology and elucidating underlying biological mechanisms drugbank.com. These models, which can range from single-cell organisms to complex mammals, allow researchers to study the progression of diseases, identify new genes involved in biological processes, and determine their functions within a living organism researchgate.net. They are used to understand how diseases affect whole systems and to explore the mechanisms by which potential therapeutic agents might act researchgate.netdrugbank.com. For example, animal models are used to investigate the mechanisms behind conditions like hypertension of developmental origins or the pathophysiology of neurological disorders drugbank.com. While animal models are critical for translational research, specific studies detailing this compound's role in elucidating disease pathophysiology or its mechanism of action through animal models were not identified in the provided search results.

Theoretical Frameworks and Research Paradigms Guiding Nicofurate Studies

Interdisciplinary Research Paradigms in Drug Discovery

The discovery and development of drugs like Nicofurate are inherently interdisciplinary endeavors, reflecting a paradigm shift from traditional, siloed approaches to integrated, collaborative models. tjnpr.orgnih.gov This paradigm recognizes that no single discipline can fully address the complexities of identifying, optimizing, and validating new therapeutic agents.

Key aspects of this interdisciplinary approach include:

Integration of diverse expertise : Pharmaceutical chemists, pharmacologists, biologists, computational scientists, and data scientists collaborate closely. tjnpr.orgresearchgate.net For instance, the discovery of statins, which are antilipidemic agents, exemplifies a multidisciplinary effort involving pharmaceutical chemists, microbiologists, physiologists, and pharmacologists. tjnpr.org

Computational and Data-Driven Approaches : The rise of artificial intelligence (AI) and machine learning (ML) has revolutionized drug discovery. These technologies analyze vast biological datasets, predict molecular interactions, and optimize molecular structures for enhanced efficacy. nih.govcas.orglifebit.airesearchgate.net AI can assist in target identification by analyzing gene expression profiles and protein-protein interaction networks, and in lead optimization by predicting physical and chemical characteristics of compounds. lifebit.airesearchgate.net

Systems-Level Understanding : Modern drug discovery moves beyond single-target approaches to consider the broader biological networks involved in disease. Network analysis can provide a systems-level understanding of drug action and disease complexity, helping to improve the efficiency of drug design. drugbank.com This holistic view is particularly relevant for compounds like this compound, which exert multiple pharmacological effects (vasodilation and antilipidemic).

Translational Research : Bridging basic scientific discoveries with clinical applications is a core component. This ensures that insights from pharmacological and chemical studies are translated into potential therapeutic benefits.

The study of this compound would thus involve a continuous feedback loop between synthetic chemistry (to create new analogs), biological assays (to test their effects), computational modeling (to predict and rationalize observations), and pharmacological profiling (to understand mechanisms), all underpinned by an interdisciplinary team science approach. nih.govmdpi.com

Future Directions and Emerging Research Avenues for Nicofurate

Exploration of Novel Molecular and Cellular Targets

Future research into Nicofurate could significantly benefit from the exploration of novel molecular and cellular targets beyond any currently understood mechanisms. The identification of new targets is a cornerstone of modern drug discovery, driven by a deeper understanding of disease pathophysiology at the molecular level. Techniques such as high-throughput screening, phenotypic screening, and target deconvolution could be employed to identify previously unrecognized interactions of this compound or its metabolites with biological macromolecules. For instance, advanced proteomics approaches, including quantitative proteomics and interactomics, could map the protein-binding landscape of this compound, revealing off-targets or novel primary targets that contribute to its pharmacological profile. Similarly, cellular assays incorporating advanced imaging and single-cell analysis could pinpoint specific cellular pathways or organelles modulated by this compound, offering insights into its cellular mechanisms of action. The broad application of "omics" technologies, discussed further below, is crucial for this exploratory phase, allowing for an unbiased assessment of this compound's effects on the cellular machinery humanspecificresearch.org.

Development of Advanced Synthetic Strategies for Complex this compound Analogs

The complexity of this compound's molecular structure suggests that future research could focus on developing advanced synthetic strategies to create novel analogs. This endeavor would aim to synthesize compounds with improved potency, selectivity, pharmacokinetic profiles, or reduced potential for off-target effects. Modern synthetic chemistry, including flow chemistry, photocatalysis, and electrochemistry, offers powerful tools for the efficient and sustainable synthesis of complex molecules and their derivatives. Combinatorial synthesis and fragment-based drug discovery (FBDD) could be leveraged to generate diverse libraries of this compound analogs, allowing for systematic exploration of structure-activity relationships (SAR) epo.orggoogle.com. Furthermore, computational chemistry and retrosynthetic analysis tools powered by artificial intelligence (AI) could guide the design and synthesis of these complex analogs, predicting synthetic routes and potential challenges, thereby accelerating the discovery process softserveinc.com. This would involve not just minor structural modifications but potentially the design of entirely new chemical entities inspired by the this compound scaffold.

Integration of Omics Technologies in Mechanistic Research

The integration of various "omics" technologies represents a significant future direction for mechanistic research on this compound. Omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of biological systems at different molecular levels humanspecificresearch.orgtechnologynetworks.com.

Transcriptomics: RNA sequencing (RNA-seq) could reveal global gene expression changes in response to this compound, identifying affected pathways and biological processes nih.govresearchgate.net.

Proteomics: Mass spectrometry-based proteomics could quantify protein abundance and post-translational modifications, offering direct insights into this compound's impact on protein function and signaling networks humanspecificresearch.orgnih.gov.

Metabolomics: Analyzing the metabolome could uncover changes in cellular metabolism induced by this compound, providing functional readouts of its activity and identifying potential biomarkers humanspecificresearch.orgmdpi.com.

The synergistic application of these technologies, known as multi-omics, can provide a comprehensive understanding of this compound's mechanism of action, revealing interconnected molecular networks and identifying key mechanistic regulators technologynetworks.comnih.govlupusresearch.org. This integrated approach is critical for deciphering complex biological effects and could lead to the discovery of novel therapeutic applications or a deeper understanding of its existing properties.

Advancements in Predictive Preclinical Model Systems

Advancements in predictive preclinical model systems are crucial for accurately forecasting this compound's behavior in human physiological contexts and reducing attrition rates in drug development. Traditional two-dimensional (2D) cell cultures and animal models often fall short in replicating the complexity of human diseases pharmafeatures.com. Future research could increasingly utilize:

Three-dimensional (3D) Cell Culture Models: Organoids and spheroids, derived from human cells, offer more physiologically relevant environments for studying this compound's efficacy and toxicity pharmafeatures.comcrownbio.comnih.gov. These models can recapitulate tissue architecture and cellular interactions more accurately than 2D systems.

Microphysiological Systems (Organs-on-a-Chip): These advanced in vitro models mimic the functions of human organs, allowing for the study of this compound's absorption, distribution, metabolism, and excretion (ADME) and its effects on specific organ systems in a highly controlled manner pharmafeatures.com.

Humanized Animal Models: For studies requiring systemic interactions, humanized mouse models, which incorporate human immune components or tissues, could provide more translational insights into this compound's immunomodulatory effects or efficacy in human-specific disease contexts transcurebioservices.com.

The development and validation of these advanced models will enhance the predictive power of preclinical studies, enabling more informed decisions about this compound's progression through research and development.

Application of Artificial Intelligence and Machine Learning in this compound Research

Target Identification and Validation: AI algorithms can analyze vast biological datasets, including omics data, to predict novel molecular targets for this compound or identify patient subgroups that might respond best to its action owkin.comcrownbio.com.

Molecular Design and Optimization: Generative AI models can design novel this compound analogs with desired properties, exploring chemical spaces far more efficiently than traditional methods softserveinc.comnews-medical.net. ML can predict binding affinities, ADME properties, and potential toxicity, guiding the synthesis of promising compounds news-medical.net.

Predictive Modeling: ML models can be trained on existing experimental data to build predictive models for this compound's efficacy, toxicity, or pharmacokinetic behavior in various biological systems, including advanced preclinical models crownbio.comnih.govcrownbio.com. This can significantly reduce the need for extensive wet-lab experimentation and accelerate the identification of optimal research pathways.

Data Integration and Analysis: AI and ML are essential for integrating and extracting meaningful insights from the large, complex datasets generated by omics technologies and high-throughput screening, facilitating the discovery of hidden patterns and correlations relevant to this compound's biological activity technologynetworks.comnih.gov.

By integrating AI and ML throughout the research pipeline, the pace and success rate of this compound research could be significantly enhanced, leading to a more comprehensive understanding and potential future applications of this compound.

Q & A

Q. What are the standard protocols for synthesizing and characterizing Nicofurate in preclinical studies?

To ensure reproducibility, synthesize this compound using validated procedures (e.g., multi-step organic reactions under controlled temperature/pH). Characterize purity via HPLC (>95% purity threshold) and structural identity using NMR (¹H/¹³C) and high-resolution mass spectrometry. Document solvent systems, reaction times, and purification steps in detail, adhering to IUPAC nomenclature and spectral data reporting standards . For novel derivatives, include elemental analysis and crystallographic data. Always cross-validate results with independent replicates and negative controls .

Q. How should researchers design initial pharmacological assays to evaluate this compound’s bioactivity?

Apply the PICOT framework: P (cell lines/animal models relevant to the target disease), I (this compound dosage ranges), C (placebo/positive controls), O (primary endpoints like IC₅₀/EC₅₀), and T (exposure duration). Use dose-response curves and statistical models (e.g., nonlinear regression) to calculate efficacy metrics. Adhere to NIH guidelines for preclinical studies, including blinding and randomization to reduce bias .

Q. What analytical methods are critical for assessing this compound stability in different formulations?

Employ accelerated stability testing under varied conditions (pH, temperature, light). Monitor degradation products via LC-MS and quantify active ingredient loss using validated UV-Vis or fluorescence assays. Follow ICH guidelines for pharmaceutical stability testing, reporting degradation kinetics (e.g., Arrhenius plots) and shelf-life predictions .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s mechanism of action across studies?

Conduct systematic reviews to identify confounding variables (e.g., assay protocols, model systems). Use orthogonal validation methods (e.g., CRISPR knockouts, isotopic labeling) to confirm target engagement. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design follow-up experiments addressing gaps, such as isoform-specific effects or off-target interactions .

Q. What statistical approaches are recommended for meta-analyses of this compound’s efficacy data?

Aggregate data from peer-reviewed studies using PRISMA guidelines. Perform heterogeneity tests (e.g., I² statistic) to assess data consistency. Apply mixed-effects models to account for variability in study designs (e.g., dosage, species). Sensitivity analyses should exclude outliers or low-quality studies (e.g., those lacking negative controls) .

Q. How can machine learning optimize this compound’s derivative synthesis for enhanced pharmacokinetics?

Train predictive models on existing datasets (e.g., LogP, solubility, binding affinities) to prioritize synthetic targets. Use Bayesian optimization to iteratively refine reaction conditions (e.g., catalysts, solvents). Validate top candidates via in vitro ADMET assays and molecular dynamics simulations .

Q. What strategies mitigate batch-to-batch variability in this compound production for clinical trials?

Implement quality-by-design (QbD) principles: Define critical quality attributes (CQAs) like particle size and crystallinity. Use design-of-experiments (DOE) to optimize synthesis parameters (e.g., mixing speed, drying time). Monitor consistency with PAT (Process Analytical Technology) tools such as in-line spectroscopy .

Methodological Guidance for Data Reporting

- Experimental Replicability : Provide raw data (e.g., NMR spectra, chromatograms) in supplementary materials, formatted as hyperlinked, machine-readable files .

- Conflict Resolution : Use forest plots in meta-analyses to visualize effect size discrepancies and subgroup analyses to explore sources of heterogeneity .

- Ethical Compliance : Disclose animal welfare protocols (e.g., ARRIVE guidelines) and human trial registrations (e.g., ClinicalTrials.gov ID) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.